molecular formula C22H22FN3O B2690889 (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326940-49-1

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2690889
CAS No.: 1326940-49-1
M. Wt: 363.436
InChI Key: OJHWQLYJOIGIBB-UHFFFAOYSA-N
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Description

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a m-tolylamino group at the 4th position, and a piperidin-1-yl group attached to a methanone moiety at the 3rd position of the quinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the m-Tolylamino Group: This step involves the nucleophilic aromatic substitution (S_NAr) reaction where the m-tolylamine is reacted with the fluorinated quinoline derivative.

    Formation of the Piperidin-1-yl Methanone Moiety: The final step involves the reaction of the intermediate with piperidine and a suitable acylating agent like acetic anhydride or acetyl chloride to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, potentially forming dihydroquinoline derivatives or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Halogenating agents like bromine (Br_2) or chlorinating agents like thionyl chloride (SOCl_2).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroquinoline derivatives or alcohols.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics, particularly against resistant strains.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation and survival makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its stable quinoline core and the presence of functional groups that can be further modified to achieve desired properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline Derivatives: These compounds share the fluorinated quinoline core but differ in the substituents attached to the ring.

    Tolylaminoquinolines: Compounds with a tolylamino group attached to the quinoline ring, differing in the position or type of additional substituents.

    Piperidinylquinolines: These compounds have a piperidine ring attached to the quinoline core, similar to the methanone linkage in the target compound.

Uniqueness

(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the m-tolylamino and piperidin-1-yl groups contribute to its biological activity and potential therapeutic applications.

This compound’s versatility and potential in various fields make it a valuable subject of ongoing research and development.

Properties

IUPAC Name

[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-6-5-7-17(12-15)25-21-18-13-16(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHWQLYJOIGIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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